molecular formula C23H31NO9 B13430924 Atropine glucuronide CAS No. 17301-09-6

Atropine glucuronide

Cat. No.: B13430924
CAS No.: 17301-09-6
M. Wt: 465.5 g/mol
InChI Key: WIFBYLWEGJIRPO-UHFFFAOYSA-N
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Description

Atropine glucuronide is a metabolite of atropine, a tropane alkaloid and anticholinergic medication. Atropine is commonly used to treat certain types of nerve agent and pesticide poisonings, as well as some types of slow heart rate, and to decrease saliva production during surgery . This compound is formed through the process of glucuronidation, which enhances the solubility and excretion of atropine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atropine involves several steps, including the hydroxymethylation and separation of byproducts with high structural similarity to atropine. This process can be carried out using continuous-flow synthesis, which combines individual synthesis and purification steps into one integrated system . The reaction conditions typically involve careful pH control and the use of functionalized resins for purification.

Industrial Production Methods

Industrial production of atropine glucuronide involves the enzymatic glucuronidation of atropine. This process uses uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is catalyzed by UDP-glucuronosyltransferase enzymes . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Atropine glucuronide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group of atropine can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert this compound back to atropine.

    Substitution: Substitution reactions can occur at the ester linkage of this compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from the reactions of this compound include noratropine, atropin-n-oxide, tropine, and tropic acid .

Scientific Research Applications

Atropine glucuronide has several scientific research applications, including:

Mechanism of Action

Atropine glucuronide exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. This inhibition blocks the parasympathetic nervous system, leading to increased heart rate and reduced secretions . The molecular targets of this compound include muscarinic receptors in the heart, lungs, and gastrointestinal tract.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to atropine glucuronide include:

    Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.

    Paracetamol glucuronide: A major metabolite of paracetamol.

    Propofol glucuronide: A metabolite of the anesthetic propofol.

Uniqueness

This compound is unique due to its specific role in the metabolism and detoxification of atropine. Unlike other glucuronides, it is formed from a tropane alkaloid and has distinct pharmacological properties.

Properties

CAS No.

17301-09-6

Molecular Formula

C23H31NO9

Molecular Weight

465.5 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[3-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H31NO9/c1-24-13-7-8-14(24)10-15(9-13)32-22(30)16(12-5-3-2-4-6-12)11-31-23-19(27)17(25)18(26)20(33-23)21(28)29/h2-6,13-20,23,25-27H,7-11H2,1H3,(H,28,29)

InChI Key

WIFBYLWEGJIRPO-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(COC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4

Origin of Product

United States

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